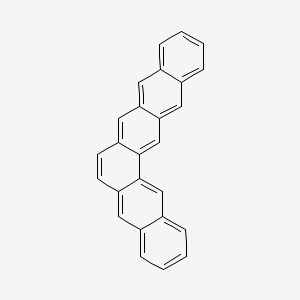

Hexaphene

Description

Structural Classification and Isomerism of Hexaphene (C₂₆H₁₆)

This compound is classified as an ortho-fused polycyclic arene. nih.gov It consists of six fused benzene (B151609) rings, giving it the molecular formula C₂₆H₁₆. nih.govnist.govchemeo.com The arrangement of these six rings determines the specific isomer of this compound. The term "this compound" itself refers to a particular structural arrangement of these rings. Other compounds with the same molecular formula (C₂₆H₁₆) but different arrangements of fused rings are considered isomers of this compound. For instance, hexacene (B32393) is another PAH with the formula C₂₆H₁₆. psu.edu The structural variations among isomers lead to differences in their physical and chemical properties.

Here is a summary of key computed properties for this compound:

| Property | Value | Unit | Source |

| Molecular Formula | C₂₆H₁₆ | - | PubChem |

| Molecular Weight | 328.4 g/mol | g/mol | PubChem |

| Exact Mass | 328.125200510 Da | Da | PubChem |

| IUPAC Name | This compound | - | PubChem |

| CAS Registry Number | 222-78-6 | - | PubChem |

| InChI Key | PKIFBGYEEVFWTJ-UHFFFAOYSA-N | - | PubChem |

Historical Context of Polycyclic Aromatic Hydrocarbon Research

The study of polycyclic aromatic hydrocarbons has a history rooted in the investigation of complex organic mixtures. Early research into PAHs was often driven by the analysis of industrial byproducts such as coal tar. wikipedia.orgumweltprobenbank.deatamankimya.com The recognition of PAHs as a distinct class of compounds and the subsequent efforts to understand their structures, properties, and occurrences have evolved over time. The development of analytical techniques has played a crucial role in the identification and characterization of individual PAH compounds within complex environmental samples. tandfonline.comnerc.ac.uk

Significance of this compound within the Broader PAH Landscape

Within the vast landscape of PAHs, this compound is significant as a representative of the larger, more complex fused-ring systems. PAHs are broadly categorized by the number of fused rings, with those containing more than four rings often referred to as heavy PAHs. tandfonline.com Heavy PAHs, including compounds like this compound, tend to be more stable than their lighter counterparts. tandfonline.com The study of this compound contributes to the broader understanding of the structural diversity and properties of higher molecular weight PAHs. While much research on PAHs has focused on smaller, priority pollutants, the investigation of larger structures like this compound is important for a comprehensive understanding of this class of compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

222-78-6 |

|---|---|

Molecular Formula |

C26H16 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

hexaphene |

InChI |

InChI=1S/C26H16/c1-2-7-19-13-24-16-26-22(14-23(24)12-18(19)6-1)10-9-21-11-17-5-3-4-8-20(17)15-25(21)26/h1-16H |

InChI Key |

PKIFBGYEEVFWTJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC6=CC=CC=C6C=C5C=C43 |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=CC6=CC=CC=C6C=C5C=C43 |

Other CAS No. |

222-78-6 |

Origin of Product |

United States |

Computational and Theoretical Investigations of Hexaphene and Analogous π Systems

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to understanding the behavior of electrons in molecules like hexaphene. These computational tools allow for the detailed analysis of molecular orbitals, electron density, and aromatic character, which are crucial for predicting reactivity and physical properties.

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of PAHs, including this compound and its analogues like hexagonal graphene quantum rings. mdpi.comresearchgate.net DFT calculations are used to determine various electronic properties such as energy band structures, bandgaps, and total energies of these systems. arxiv.org For instance, DFT studies on graphene quantum dots, which are structurally related to this compound, have been performed using local density approximation for the exchange-correlation functional to understand their electronic characteristics. arxiv.org

Thermally assisted-occupation DFT (TAO-DFT) has been noted as a reliable method for predicting the electronic properties of graphene nanosystems, which can exhibit strong static correlation effects that are challenging for conventional electronic structure methods. mdpi.comresearchgate.net DFT can also be integrated with other computational methods, like Molecular Dynamics (MD), to predict the behavior of complex molecules in different environments, although DFT itself provides molecular insights at a higher computational cost. nih.gov

Table 1: Representative Electronic Properties of PAHs from DFT Calculations

| Property | Description | Typical Application |

| HOMO-LUMO Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), indicating chemical reactivity and electronic transitions. | Predicting chemical reactivity and spectroscopic properties. |

| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Understanding the molecule's ability to undergo oxidation. |

| Electron Affinity | The energy released when an electron is added to a molecule. | Assessing the molecule's ability to undergo reduction. |

| Band Structure | The range of energy levels that electrons may have within a material. | Characterizing the electronic properties of extended systems like graphene. arxiv.org |

This table is illustrative and represents the types of data obtained from DFT calculations on PAHs.

Molecular Orbital (MO) theory provides a framework for understanding the delocalized π-electron systems in aromatic compounds like this compound. libretexts.orgyoutube.com According to MO theory, the atomic orbitals of the carbon atoms in this compound combine to form a set of molecular orbitals that extend over the entire molecule. libretexts.org The stability of aromatic compounds is explained by the filling of bonding molecular orbitals with paired electrons. youtube.comlumenlearning.com

Aromaticity, a key feature of this compound, can be quantified using various descriptors. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. A NICS scan, which involves calculating NICS values at different points above the plane of a ring, can provide a detailed picture of the local aromaticity of different rings within a PAH. Negative NICS values are indicative of aromatic character. Other advanced techniques like the Gauge-Including Magnetically Induced Current (GIMIC) method can be used to visualize and quantify the flow of electrons in a magnetic field, offering further insight into the aromatic pathways within the molecule.

Modern bonding descriptors, including NICS, have been used to understand the relative stability of isomers by considering changes in electronic structure, including aromaticity. nih.gov

Hückel's rule, which states that planar, cyclic, and fully conjugated molecules with 4n+2 π-electrons are aromatic, is a foundational concept in understanding the stability of monocyclic aromatic compounds. lumenlearning.com For polycyclic systems like this compound, Clar's aromatic π-sextet rule offers a more nuanced picture. core.ac.uknih.govwikipedia.org

Thermochemical Predictions and Stability Studies

Computational chemistry is instrumental in predicting the thermochemical properties of molecules, providing valuable data on their stability.

The enthalpy of formation (ΔHf°) is a key measure of a molecule's thermodynamic stability. nih.gov Various computational methods are employed to estimate this value for PAHs.

Group Additivity: This empirical method predicts thermochemical properties by summing the contributions of individual chemical groups within the molecule. northwestern.edunih.govresearchgate.net It is a computationally efficient approach, though its accuracy can be limited for complex or strained molecules. researchgate.netnih.gov

Atomization Reactions: In this approach, the enthalpy of formation is calculated from the computed energy change of breaking the molecule into its constituent atoms. nih.gov

Isodesmic Reactions: These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. nih.gov By carefully choosing reference molecules with accurately known enthalpies of formation, systematic errors in the calculations can be canceled out, leading to more reliable predictions. nih.gov Bond separation and ring-conserved isodesmic reactions are specific types of this approach. nih.gov

Connectivity-Based Hierarchy (CBH): This is a more recent and efficient method for creating reaction schemes to predict thermochemical properties. nih.gov It systematically preserves the connectivity of atoms, which can lead to highly accurate results. nih.gov

Table 2: Comparison of Methods for Calculating Enthalpy of Formation

| Method | Principle | Advantages | Disadvantages |

| Group Additivity | Sum of contributions from molecular fragments. northwestern.edunih.govresearchgate.net | Computationally inexpensive. northwestern.edu | Less accurate for molecules with significant strain or complex interactions. nih.gov |

| Atomization Reactions | Energy change upon decomposition into constituent atoms. nih.gov | Conceptually straightforward. | Can have larger computational errors. |

| Isodesmic Reactions | Conservation of bond types in a hypothetical reaction. nih.gov | High accuracy due to error cancellation. nih.gov | Requires well-chosen reference molecules. |

| CBH | Systematic preservation of atomic connectivity. nih.gov | Efficient and accurate. nih.gov | May be less suitable for molecules with significant aromaticity or ring strain. nih.gov |

This table provides a general overview of the methodologies.

Computational methods are also crucial for comparing the relative stabilities of different isomers of a given chemical formula. nih.govresearchgate.net For this compound, which can exist in various isomeric forms, these calculations can predict the most stable arrangement of the fused benzene (B151609) rings.

By calculating the total electronic energy or the enthalpy of formation for each isomer, a stability ranking can be established. researchgate.net These studies often employ DFT or other high-level quantum chemistry methods to obtain accurate energy differences. researchgate.net The analysis of geometric parameters, vibrational frequencies, and electronic properties can further elucidate the reasons for the observed stability differences, which may be attributed to factors such as steric strain, differences in π-system delocalization, and aromatic character. nih.govresearchgate.net

Conformational Analysis and Intermolecular Interactions

Computational and theoretical investigations into the conformational landscape and non-covalent interactions of this compound and analogous π-systems are crucial for understanding their self-assembly, crystal packing, and ultimately, their material properties. These studies provide molecular-level insights that are often difficult to obtain through experimental methods alone.

Studies of π-Stacking Interactions in Solid States

The arrangement of aromatic molecules in the solid state is significantly influenced by π-stacking interactions, which are a result of non-covalent forces between π-orbitals. While specific computational studies detailing the π-stacking interactions exclusively within this compound crystals are not extensively available in the reviewed literature, general principles derived from studies on polycyclic aromatic hydrocarbons (PAHs) can be applied.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in characterizing these interactions. nih.gov The stability and geometry of π-stacked dimers are governed by a delicate balance of electrostatic and van der Waals forces. For large PAHs, slipped-stacking or parallel-displaced arrangements are often energetically favored over a perfect face-to-face sandwich conformation to minimize Pauli repulsion. rsc.org Key parameters that define the nature of π-stacking include the interplanar distance, the slip angle, and the offset of the molecular centroids.

Computational studies on various PAHs have established that the interplanar distance in π-stacked systems typically falls in the range of 3.3 to 3.8 Å. The interaction energy is sensitive to the relative orientation of the molecules, with even small changes in displacement significantly affecting the stability of the stacked dimer. For large, flat aromatic molecules, functionalization at the edges can be a strategy to sterically hinder strong π–π stacking, thereby influencing their solid-state emission properties. rsc.org

Table 1: Typical Geometrical Parameters for π-Stacking in Polycyclic Aromatic Hydrocarbons

| Parameter | Typical Range | Significance |

| Interplanar Distance | 3.3 - 3.8 Å | Indicates the separation between the planes of the aromatic rings. |

| Centroid-to-Centroid Distance | 3.5 - 5.5 Å | Measures the distance between the centers of the aromatic systems. |

| Slip Angle | Variable | Describes the degree of lateral displacement between the stacked molecules. |

This table presents generalized data for polycyclic aromatic hydrocarbons based on computational and crystallographic studies.

Molecular Dynamics Simulations of Aggregation and Film Growth

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes of molecular aggregation in solution and the growth of thin films on surfaces. These simulations provide insights into the mechanisms and kinetics of self-assembly and ordered film formation.

Aggregation: While specific MD simulations focused solely on the aggregation of this compound are not readily found in the surveyed literature, studies on analogous systems like asphaltenes, which are complex mixtures containing large polycyclic aromatic hydrocarbons, offer valuable insights. scienomics.comnih.govresearchgate.netnih.govchemrxiv.org In non-polar solvents, aromatic molecules like this compound are expected to aggregate to minimize their interaction with the solvent. scienomics.comresearchgate.net These simulations reveal that the aggregation process is hierarchical, starting with the formation of small clusters (dimers, trimers) that subsequently grow into larger aggregates. nih.gov The shape and size of these aggregates are influenced by the molecular architecture, including the size of the aromatic core and the presence of any aliphatic side chains. nih.govnih.gov

Film Growth of an Analogous π-System: Para-hexaphenyl Detailed computational studies have been conducted on the film growth of para-hexaphenyl (6P), a close structural analog of this compound, on amorphous surfaces like mica. researchgate.net These studies combine experimental techniques with MD simulations to elucidate the initial stages of film formation.

Key findings from these investigations on para-hexaphenyl include:

Island Formation: At sub-monolayer coverage, para-hexaphenyl molecules form two-dimensional islands. researchgate.net

Molecular Orientation: Initially, the molecules tend to lie flat on the substrate. As the islands grow, a transition to a standing-up orientation occurs. researchgate.net

Critical Nucleus Size: The smallest stable island, or critical nucleus, was determined to consist of two or three molecules. researchgate.net

Binding Energies: The binding energy of a critical nucleus of three lying molecules was calculated to be approximately 1.5 eV. researchgate.net

Table 2: Calculated Parameters for the Initial Stages of Para-hexaphenyl (6P) Film Growth on Amorphous Mica

| Parameter | Value | Method of Determination |

| Critical Island Size | 2-3 molecules | Kinetic Monte Carlo Simulations |

| Binding Energy of Critical Nucleus (i=3) | 1.5 eV | Theoretical Calculation |

| Monomer Surface Diffusion Pre-exponential Factor | 2 x 10¹⁷ s⁻¹ | Kinetic Monte Carlo Simulations |

Data sourced from studies on para-hexaphenyl, a structural analog of this compound. researchgate.net

These computational investigations underscore the importance of intermolecular forces in dictating the aggregation behavior and the morphology of thin films for large π-conjugated systems.

Reactivity and Mechanistic Pathways of Hexaphene Frameworks

Organic Reaction Mechanisms in Hexaphene Synthesis and Transformation

The construction of the this compound core and its subsequent transformations are governed by a variety of sophisticated organic reaction mechanisms. These methods are designed to regioselectively form the multiple aromatic rings that constitute the this compound structure.

Cycloaddition Reactions (e.g., [2+2+n] cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic frameworks. dntb.gov.ua In the context of large PAHs like this compound, [2+2+n] cycloadditions have emerged as a scalable and versatile strategy. This approach allows for the synthesis of PAHs adorned with synthetically useful alkynyl groups. rsc.orgresearchgate.netnih.gov

A significant breakthrough in this area is the development of a site-selective Ir-catalyzed [2+2+2] cycloaddition. researchgate.netnih.gov This reaction demonstrates a remarkable preference for the cyclization of tethered diyne units while leaving other peripheral alkynyl groups intact. rsc.org This selectivity is crucial for the stepwise construction of complex aromatic systems. The potential for generalizing this site-selectivity to other [2+2+n] reactions has been shown through a Cp₂Zr-mediated [2+2+1]/metallacycle transfer sequence, which has been used to synthesize an alkynylated, selenophene-annulated PAH. researchgate.netnih.gov These alkynylated PAHs serve as excellent precursors for creating more complex carbon nanostructures. rsc.orgrsc.org

| Reaction Type | Catalyst/Mediator | Key Feature | Application |

| [2+2+2] Cycloaddition | Iridium (Ir) complex | Site-selective cyclization of tethered diynes | Synthesis of alkynylated PAHs |

| [2+2+1] Cycloaddition | Cp₂Zr | Metallacycle transfer sequence | Synthesis of heterocycle-annulated PAHs |

Alkyne Metathesis for Macrocyclization Reactions

Alkyne metathesis is a potent reaction for the formation of carbon-carbon triple bonds and has been particularly effective in the synthesis of macrocycles. archive.org The alkynylated PAHs synthesized via cycloaddition reactions are ideal substrates for subsequent macrocyclization through ring-closing alkyne metathesis (RCAM). rsc.org This process has been used to create large, PAH-containing arylene ethylene (B1197577) macrocycles with cavity sizes extending into the nanometer range. nih.govrsc.org

Molybdenum-based catalysts are often employed for these high-yielding macrocyclizations. nih.gov A notable aspect of this methodology is the effective use of pentynyl groups for the metathesis reaction, with the 4-octyne (B155765) byproduct being sequestered by 5 Å molecular sieves. rsc.org The mechanism of arylene ethynylene macrocycle formation via alkyne metathesis has been shown to proceed through the initial formation of linear oligomers and large macrocycles, which then transform into the thermodynamically most stable product distribution. uvic.carsc.org The reversibility of this reaction is a key factor in achieving high yields of the desired macrocycles, sometimes driven by the precipitation of a diarylacetylene byproduct. nih.gov

| Catalyst System | Reaction | Key Outcome | Mechanistic Insight |

| Molybdenum (Mo) alkylidyne | Ring-Closing Alkyne Metathesis (RCAM) | High-yielding synthesis of PAH-containing macrocycles | Proceeds via oligomeric intermediates to the thermodynamic product |

| Tungsten (W) or Rhenium (Re) alkylidynes | Alkyne Metathesis | Redistribution of alkylidyne units | Variations on the Schrock-type catalysts |

Oxidative Aromatic Coupling Processes

Oxidative aromatic coupling, particularly the Scholl reaction, is a cornerstone in the synthesis of large, π-extended systems like this compound and other nanographenes. nih.govescholarship.org This reaction facilitates the formation of aryl-aryl bonds through an intramolecular cyclodehydrogenation process, often promoted by a Lewis acid and an oxidant. nih.gov This method is advantageous as it can form C-C bonds without the need for pre-functionalization of the aromatic precursors. nih.govnih.gov

The reagents commonly used in the Scholl reaction include FeCl₃, which acts as both a Lewis acid and an oxidant. nih.gov Hypervalent iodine(III) compounds are also effective oxidizing agents in these coupling processes. nih.gov While the precise mechanism of the Scholl reaction can be complex and substrate-dependent, it is generally believed to proceed through radical cation intermediates. The ability to achieve chemoselective C-C bond formation between two different arenes, known as heterocoupling, further expands the utility of this reaction. escholarship.org

| Oxidant/Catalyst | Reaction Type | Application in PAH Synthesis |

| Iron(III) chloride (FeCl₃) | Scholl Reaction (Cyclodehydrogenation) | Intramolecular aryl-aryl bond formation to create extended PAHs. |

| Hypervalent iodine(III) reagents | Oxidative Coupling | Formation of biaryl linkages. |

| m-Chloroperoxybenzoic acid (mCPBA) with an organoiodine catalyst | Catalytic Oxidative Cross-Coupling | Cross-coupling between different aromatic hydrocarbons. |

Metal-Organic Reactivity and Catalysis Involving this compound-Related Ligands

The extended π-system of this compound makes it an attractive candidate for use as a ligand in organometallic chemistry. The coordination of this compound to a metal center can modulate the electronic properties of both the metal and the ligand, leading to interesting reactivity and catalytic applications.

Generation and Reactivity of Coordinatively and Electronically Unsaturated Metal Centers

Coordinatively unsaturated metal sites (CUMs), also known as open metal sites (OMS), are highly reactive centers in metal complexes that can facilitate catalysis. rsc.orgrsc.org These sites are typically generated by the removal of a labile ligand, such as a solvent molecule, from the metal's coordination sphere. rsc.org While specific examples involving this compound are not extensively documented, the principles of generating CUMs in metal-organic frameworks (MOFs) can be extrapolated. rsc.orgualberta.ca

The large and sterically demanding nature of a this compound ligand could promote the formation of coordinatively unsaturated metal centers by preventing the metal from achieving a fully saturated coordination environment. The reactivity of such a complex would be dictated by the electron-rich nature of the this compound ligand, which could stabilize electron-deficient metal centers. The π-system of the this compound could also participate directly in reactions, for instance, by undergoing dearomatization upon coordination or subsequent reaction.

| Method of Generation | Nature of the Metal Center | Potential Role of this compound Ligand |

| Solvent removal (thermal or vacuum) | Lewis acidic, vacant coordination site | Steric bulk may prevent coordination saturation; π-system can electronically stabilize the metal center. |

| Use of weakly coordinating counter-ions | Highly electrophilic metal center | Can act as a large, electron-donating spectator ligand. |

Mechanistic Insights into Dehydrocoupling Reactions

Dehydrocoupling reactions, which involve the formation of element-element bonds with the concomitant loss of hydrogen gas, are of significant interest for materials synthesis. rsc.org While the direct involvement of this compound-ligated metal complexes in dehydrocoupling catalysis is a nascent field, mechanistic insights can be drawn from related catalytic systems.

Dehydrocoupling is often catalyzed by transition metal complexes, with proposed mechanisms frequently involving oxidative addition of an E-H bond (where E is a main group element like B, N, or Si) to the metal center, followed by reductive elimination of H₂. For instance, in the dehydrocoupling of amine-boranes catalyzed by a rhodium complex, a key feature is the generation of an active Rh-amido-borane species. The turnover-limiting step is proposed to be N-H activation.

A this compound ligand in such a catalytic system could influence the reaction in several ways. Its electron-donating ability could enhance the rate of oxidative addition by making the metal center more electron-rich. Conversely, its steric bulk could favor reductive elimination steps. The extended π-surface of the this compound could also play a role in substrate pre-organization through non-covalent interactions.

| Catalyst Type | Substrates | Proposed Mechanistic Steps | Potential Influence of a this compound Ligand |

| Late Transition Metals (e.g., Rh, Ir) | Amine-boranes, Phosphine-boranes | Oxidative addition of E-H bond, H₂ elimination | Electronic effects on metal center, steric influence on ligand coordination and substrate access. |

| Early Transition Metals (e.g., Zr) | Amine-boranes | Formation of metal-amido and metal-hydride species | Stabilization of reactive intermediates. |

Electron Transfer Processes in Extended π-Systems

The extensive π-conjugated system of this compound, consisting of six fused benzene (B151609) rings, provides a scaffold for facile electron transfer processes, a characteristic feature of many polycyclic aromatic hydrocarbons (PAHs). The delocalized π-electrons in this compound are not tightly bound to individual atoms and can move across the molecular framework, enabling the molecule to participate in redox reactions by accepting or donating electrons. This behavior is fundamental to its potential applications in organic electronics, where charge transport properties are paramount.

The ability of the this compound framework to accommodate charge carriers, both electrons and holes, is a key determinant of its electrical properties. When an electron is added to the neutral molecule, a radical anion is formed, and conversely, the removal of an electron results in a radical cation. The stability of these charged species is significantly influenced by the extent of charge delocalization over the extended π-system. In principle, a larger delocalization area leads to a more stable radical ion.

While specific experimental data on the electron transfer dynamics within the unsubstituted this compound molecule is limited in the available literature, studies on related, larger PAHs and functionalized derivatives provide valuable insights. For instance, research on stable, solution-processable hexacene (B32393) derivatives, which share the same core acene structure as this compound, has demonstrated their capability to transport both holes and electrons. This ambipolar charge transport is a desirable characteristic for organic field-effect transistors (OFETs). The charge carrier mobility in these systems is highly dependent on the solid-state packing of the molecules, which influences the intermolecular electron transfer (hopping) rates.

The mechanism of electron transfer in such extended π-systems can be conceptualized through the framework of Marcus theory, which describes the rate of electron transfer as dependent on the reorganization energy and the Gibbs free energy change of the reaction. The low reorganization energy of rigid PAHs like this compound is expected to facilitate efficient electron transfer.

Theoretical studies employing computational methods such as Density Functional Theory (DFT) can provide further understanding of the electron transfer process in this compound. By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the electron affinity and ionization potential can be estimated, offering predictions of the ease of forming the radical anion and cation, respectively. Furthermore, computational models can map the distribution of spin density in the radical ions, visualizing the extent of charge delocalization across the this compound framework.

Emerging Research Directions and Advanced Functional Materials Based on Hexaphene Architectures

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry investigates the assembly of molecules through non-covalent interactions. researchgate.net The well-defined structure and large, electron-rich surface of hexaphene make it an ideal component for creating complex, self-assembled systems and for recognizing specific guest molecules.

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or assembly. For aromatic molecules like this compound, the primary driving force for these interactions is often π-π stacking. These interactions arise from a combination of van der Waals forces, electrostatic interactions between the quadrupole moments of the aromatic rings, and charge-transfer contributions. The extensive surface area of this compound allows for strong π-π stacking with complementary aromatic guests, leading to stable host-guest complexes.

The thermodynamics of these interactions can be precisely measured, revealing the balance of enthalpy (ΔH) and entropy (TΔS) that governs the binding affinity (Gibbs free energy, ΔG) and the association constant (Kₐ). nih.govrsc.org While specific thermodynamic data for this compound complexes are not widely reported, studies on analogous PAHs interacting with macrocyclic hosts like cyclodextrins or cucurbiturils provide insight into the magnitude of these interactions. The formation of such complexes is typically enthalpy-driven, benefiting from the strong, direct interactions between the host and guest, though entropy changes related to the displacement of solvent molecules from the host's cavity also play a crucial role. acs.orgresearchgate.net

| Host | Guest | Kₐ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Solvent |

| β-Cyclodextrin | Adamantane-1-carboxylate | 1.8 x 10⁵ | -7.2 | -3.0 | -4.2 | Phosphate Buffer |

| Cucurbit nih.govuril | Ferrocene derivative | 1.1 x 10¹² | -16.5 | -15.0 | -1.5 | Phosphate Buffer |

| Buckycatcher | Fullerene C₆₀ | 5.3 x 10⁵ | -7.8 | -8.9 | 1.1 | Toluene |

| Buckycatcher | Fullerene C₇₀ | 9.0 x 10⁵ | -8.1 | -10.9 | 2.8 | Toluene |

This table presents representative thermodynamic data for various host-guest systems involving aromatic or caged guests, illustrating the typical parameters that would be relevant for this compound-based systems. Data sourced from studies on well-characterized host-guest complexes. nih.govacs.org

Chiral recognition, the ability of a chiral host molecule to selectively bind one enantiomer of a chiral guest over the other, is fundamental to separation science and asymmetric catalysis. Macrocycles incorporating multiple phenyl-substituted aromatic units, such as derivatives of hexaphenylbenzene, offer a promising platform for designing hosts capable of enantioselective recognition. researchgate.netmagtech.com.cn Hexaphenylbenzene itself possesses a rigid, propeller-like three-dimensional structure, making it an inherently chiral scaffold. acs.org

A macrocycle constructed with this compound units that are further substituted with multiple phenyl groups would create a well-defined, chiral cavity. The enantioselective recognition in such a system would not rely on single-point interactions like hydrogen bonds but rather on the holistic shape complementarity between the host's chiral π-surface and the guest molecule. nih.gov The binding process is governed by a multitude of weak, cumulative interactions, including C-H···π and π-π contacts, which must align precisely for a stable complex to form. This "chiral π-scaffold" approach allows for the differentiation of guest enantiomers based on subtle differences in their three-dimensional shape, a principle demonstrated in the recognition of helicenes by tailored chiral aromatic receptors. nih.gov The design of such systems requires maximizing shape complementarity to achieve high enantiodifferentiation through van der Waals forces alone. rsc.org

Building Blocks for Advanced Carbon Nanostructures

The precise, bottom-up synthesis of carbon nanomaterials with defined structures and properties is a major goal in materials science. This compound and its derivatives serve as ideal molecular precursors for creating larger, atomically precise carbon architectures like graphene nanoribbons and conjugated macrocycles.

Graphene nanoribbons (GNRs) are narrow strips of graphene that exhibit a bandgap, making them promising materials for next-generation semiconductor applications. The electronic properties of GNRs are critically dependent on their width and edge structure, necessitating atomic-level precision in their fabrication. On-surface synthesis has emerged as a powerful bottom-up method to achieve this precision.

This process typically involves two main steps performed on a metal surface (e.g., Au(111)) under ultra-high vacuum conditions:

Ullmann Polymerization : Halogenated precursor molecules, such as dibromo-derivatives of this compound, are deposited onto the surface. Upon gentle heating, the carbon-halogen bonds break, and the resulting radical species couple to form long, linear polyphenylene chains.

Cyclodehydrogenation : At higher temperatures, intramolecular C-H bond activation and subsequent C-C bond formation occur, planarizing the polymer chains into fully conjugated, defect-free GNRs.

The structure of the final GNR is directly encoded in the molecular precursor. A linear molecule like this compound would be a precursor for a straight, armchair-edge GNR, one of the most widely studied and electronically promising GNR types.

| Step | Process | Temperature Range (°C) | Description |

| 1 | Deposition | Room Temperature | Precursor molecules are sublimated onto a metallic substrate (e.g., Au(111), Ag(111)). |

| 2 | Polymerization | 150 - 250 °C | Surface-catalyzed dehalogenation (Ullmann coupling) links precursors into 1D polymer chains. |

| 3 | Cyclodehydrogenation | 350 - 450 °C | Intramolecular C-C bond formation occurs, releasing H₂ and planarizing the polymers into GNRs. |

This table outlines the typical stages and conditions for the on-surface synthesis of graphene nanoribbons from polycyclic aromatic hydrocarbon precursors.

Shape-persistent macrocycles composed of alternating aromatic (arylene) and acetylene (B1199291) (ethynylene) units are a class of nanocarbons with well-defined cavities and unique photophysical properties. researchgate.net These nanorings are of interest for applications in molecular sensing, host-guest chemistry, and as building blocks for porous materials. researchgate.net

The rigid, planar structure of this compound makes it an excellent arylene unit for constructing these macrocycles. Incorporating large PAHs like this compound into the macrocycle's backbone enhances π-conjugation, increases structural rigidity, and creates a larger internal cavity capable of encapsulating guest molecules. nih.gov The synthesis of such large macrocycles is often achieved through transition-metal-catalyzed cross-coupling reactions, such as Glaser-Hay or McMurry-type couplings, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.govrsc.org The resulting this compound-containing arylene ethynylene macrocycles are promising scaffolds for creating complex supramolecular architectures and functional materials. nih.gov

Materials for Organic Electronics and Optoelectronics

Polycyclic aromatic hydrocarbons are a cornerstone of organic electronics due to their excellent charge transport properties and tunable energy levels. The extended π-system of this compound allows for efficient delocalization of charge carriers, making it a promising candidate for the active layer in organic electronic devices.

This compound's performance is closely related to its frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels determine the efficiency of charge injection from electrodes and the open-circuit voltage in organic solar cells. The relatively high HOMO and low LUMO of this compound are characteristic of p-type organic semiconductors, suitable for transporting holes.

In Organic Field-Effect Transistors (OFETs), charge carrier mobility (µ) is a key performance metric. While experimental mobility data for pristine this compound is scarce, values for larger, structurally related graphene fragments like hexa-peri-hexabenzocoronene (HBC) demonstrate the potential of this material class. tytlabs.co.jp The charge transport in thin films is highly dependent on the intermolecular packing, with well-ordered, cofacial π-stacking arrangements facilitating high mobility. nih.gov By analogy with other large PAHs, functionalized this compound derivatives could achieve high charge carrier mobilities, making them competitive with established organic semiconductors. nih.govtytlabs.co.jp

| Compound Class | Derivative Example | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) |

| Acenes | Pentacene | ~1.5 | - |

| Thiophene Oligomers | Dimer of phenanthrene | 0.11 | - |

| Fused Thiophenes | Naphthalene-fused derivative | 0.42 | - |

| Graphene Fragments | Dihexyl-hexa-peri-hexabenzocoronene (2H-HBC) | 0.01 - 0.1 | - |

| Fullerenes | C₆₀ | - | 0.56 |

| Perylene Diimides | Core-extended PDI | - | up to 6 |

This table compares the charge carrier mobilities of various classes of organic semiconductors, providing context for the expected performance of this compound-based materials. Data sourced from reviews on high-performance organic semiconductors. nih.govtytlabs.co.jprsc.org

Design Principles for Bipolar Host Materials in Organic Light-Emitting Diodes (OLEDs)

The development of high-efficiency and stable Organic Light-Emitting Diodes (OLEDs), particularly for blue emission, relies heavily on the design of advanced host materials. A bipolar host, capable of transporting both holes and electrons, is crucial for confining the charge recombination zone within the emissive layer, thereby enhancing device efficiency. While this compound itself is a large polycyclic aromatic hydrocarbon (PAH) with inherent charge-carrying properties, its application as a bipolar host necessitates strategic molecular design to meet several stringent requirements.

The primary challenge for using large, fully conjugated molecules like this compound as a host for high-energy emitters (like blue phosphors) is maintaining a sufficiently high triplet energy. The extensive π-conjugation in this compound tends to lower its triplet energy level, making it unsuitable for hosting blue emitters, which require host triplet energies in the range of 2.8 to 3.0 eV to prevent energy back-transfer and quenching.

Therefore, design principles for this compound-based bipolar hosts focus on a modular or derivative approach. This involves using the this compound core as a scaffold and attaching distinct functional groups with hole-transporting (donor) and electron-transporting (acceptor) characteristics. Key strategies include:

Decoupling Conjugation: To preserve a high triplet energy, the donor and acceptor moieties are often linked to the core via non-conjugated bridges, such as meta-linked phenyl groups. This spatial and electronic separation allows the molecule to exhibit the high triplet energy of its components while benefiting from the thermal stability of the large this compound core.

Balanced Charge Transport: The selection of donor units (e.g., carbazole (B46965) derivatives) and acceptor units (e.g., triazine or phosphine (B1218219) oxide derivatives) is tailored to achieve comparable hole and electron mobility, ensuring a balanced flux of charges into the emission layer.

Thermal and Morphological Stability: A critical requirement for any OLED material is the ability to form stable, uniform, and amorphous thin films. The rigid and large structure of a this compound core can contribute favorably to a high glass transition temperature (Tg > 100°C) and decomposition temperature (Td > 400°C), which prevents device degradation during operation.

Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host material must be appropriately aligned with adjacent layers (hole and electron transport layers) to ensure efficient, low-voltage charge injection into the device.

Table 1: Design Principles for this compound-Based Bipolar OLED Host Materials

| Design Principle | Objective | Rationale & Example Strategy | Reference |

|---|---|---|---|

| High Triplet Energy (T₁) | Prevent energy back-transfer from a high-energy (e.g., blue) phosphorescent emitter. | The host T₁ must be greater than the emitter T₁. For blue emitters, T₁ > 2.8 eV is required. This is achieved by breaking the conjugation between donor and acceptor units attached to the this compound core. | |

| Bipolar Charge Transport | Achieve balanced hole and electron flux to the emissive layer for efficient recombination. | Incorporate both electron-donating (e.g., carbazole) and electron-accepting (e.g., triazine) moieties into the molecular structure. | |

| Morphological Stability | Ensure long device lifetime by preventing crystallization or degradation of the thin film. | Design molecules with a high glass transition temperature (Tg > 100°C) and thermal decomposition temperature (Td > 400°C). The rigidity of the this compound core is beneficial. | |

| Energy Level Alignment | Facilitate efficient and low-voltage injection of charges from adjacent transport layers. | Tune the HOMO and LUMO levels by selecting appropriate donor/acceptor substituents to match the energy levels of the hole and electron transport layers. |

Applications in Organic Thin-Film Transistors and Related Electronic Devices

Organic thin-film transistors (OTFTs) are fundamental components of flexible electronics, including displays, sensors, and RFID tags. The performance of an OTFT is primarily dictated by the charge-transporting capabilities of the organic semiconductor used in its active channel. Large, planar polycyclic aromatic hydrocarbons with extensive π-conjugated systems are excellent candidates for p-type semiconductors, where charge is transported via holes.

This compound, as a larger analogue of the well-studied pentacene, is a promising material for high-performance OTFTs. Its rigid, planar structure and extended π-system are expected to facilitate efficient intermolecular charge hopping, which is the primary mechanism for charge transport in crystalline organic semiconductor films. The close packing of this compound molecules in a thin film allows for significant overlap of π-orbitals between adjacent molecules, creating pathways for holes to move across the semiconductor layer under the influence of an electric field.

The key performance metrics for an OTFT semiconductor are:

Field-Effect Mobility (μ): This parameter measures how quickly charge carriers can move through the material under an applied electric field. For practical applications like display backplanes, a mobility greater than 0.1 cm²/Vs is typically required. The high structural order achievable in films of planar PAHs like this compound is conducive to high mobility.

On/Off Current Ratio (I_on/I_off): This is the ratio of the current flowing through the transistor in its "on" state to the current in its "off" state. A high ratio (>10⁶) is essential for low power consumption and to ensure the transistor can function effectively as a switch.

While this compound itself is a strong candidate, its derivatives can also be synthesized to fine-tune properties such as solubility for solution-based processing or to modify energy levels for better injection from specific electrode materials.

Table 2: Key Performance Parameters for OTFTs Utilizing this compound-like Semiconductors

| Parameter | Description | Target Value for Applications | Relevance to this compound | Reference |

|---|---|---|---|---|

| Field-Effect Mobility (μ) | The velocity of charge carriers per unit electric field. Dictates the switching speed of the transistor. | > 0.1 - 1.0 cm²/Vs | The extended π-conjugation and potential for high crystallinity in this compound films are expected to support high mobility. | |

| On/Off Current Ratio | The ratio of the source-drain current when the transistor is on versus when it is off. | > 10⁶ | The large bandgap of this compound should lead to very low "off" currents, enabling a high on/off ratio. | |

| Threshold Voltage (V_th) | The minimum gate voltage required to turn the transistor "on". | Low (near 0 V) | Can be influenced by the interface between the this compound layer and the gate dielectric. |

Studies of Film Growth and Morphological Control for Device Fabrication

The performance of electronic devices based on organic semiconductors is critically dependent on the molecular arrangement and crystalline structure—collectively known as morphology—of the active thin film. For planar molecules like this compound, controlling the film morphology is essential to maximize the π-orbital overlap required for efficient charge transport.

Common deposition techniques for forming this compound thin films include vacuum thermal evaporation and various solution-based methods like spin coating. Independent of the method, the goal is to create a highly ordered crystalline film. The orientation of the molecules relative to the substrate is a key factor. An "edge-on" orientation, where the planes of the this compound molecules are perpendicular to the substrate, is generally preferred for OTFTs as it promotes in-plane π-stacking and facilitates lateral charge transport between the source and drain electrodes.

Achieving the desired morphology involves a delicate balance of intermolecular (molecule-molecule) forces and molecule-substrate interactions. Post-deposition processing techniques are often employed to enhance crystallinity and control orientation:

Thermal Annealing: Heating the deposited film above its glass transition temperature provides molecules with the thermal energy needed to rearrange into a more thermodynamically stable, ordered crystalline structure.

Solvent Vapor Annealing: Exposing the film to a solvent vapor can plasticize the material, increasing molecular mobility and promoting crystallization into larger, more ordered domains.

Studies on analogous large PAHs like contorted hexabenzocoronene have shown that such post-deposition treatments can increase the extent of preferential edge-on orientation, leading to improvements in field-effect mobility by as much as two orders of magnitude. The choice of substrate and its surface energy also plays a crucial role in directing the initial nucleation and growth of the organic film.

Role of this compound in Fundamental Combustion Chemistry Research

Understanding Soot Formation Mechanisms

Soot, a byproduct of incomplete combustion, is primarily composed of carbonaceous nanoparticles. Its formation is a complex process that begins with the gas-phase synthesis of polycyclic aromatic hydrocarbons (PAHs) in high-temperature flame environments. Large PAHs, such as this compound, are considered critical intermediates or precursors in the transition from gaseous molecules to solid soot particles, a process known as nucleation or inception.

Molecular dynamics simulations of various PAHs have elucidated the fundamental mechanisms by which these molecules aggregate to form incipient soot particles. The specific pathway is highly dependent on temperature:

Physical Nucleation: At lower flame temperatures (e.g., below 1500 K), soot inception is dominated by physical processes. PAH molecules, including this compound, can stack together due to attractive van der Waals forces, forming dimers and larger clusters. These physically bound clusters represent the earliest stage of particle formation.

Chemical Nucleation: At higher temperatures (e.g., above 1600 K), molecules possess too much kinetic energy for physical stacking to be stable. Instead, chemical reactions become the dominant pathway. This involves the formation of strong, covalent bonds between PAH molecules, often preceded by the abstraction of hydrogen atoms to create reactive radical sites. This chemical process leads to the rapid growth of irreversibly bound, three-dimensional soot precursors.

The presence and concentration of large PAHs like this compound in the fuel-rich zones of a flame are therefore a key indicator of the propensity of a fuel to form soot.

Modeling PAH Growth Pathways in Flames

To understand and predict soot formation, combustion chemistry models aim to simulate the growth of PAHs from small hydrocarbons. The primary mechanism for the growth of benzenoid PAHs in flames is the Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism. This model describes a repetitive reaction sequence that explains how small aromatic rings can grow into larger structures like this compound.

The HACA pathway proceeds through a series of steps:

Hydrogen Abstraction: A hydrogen atom is abstracted from the edge of an existing PAH molecule by a hydrogen radical (H•) in the flame, creating a reactive aromatic radical site (A•).

Acetylene Addition: An acetylene molecule (C₂H₂), which is abundant in fuel-rich combustion environments, adds to the radical site.

Cyclization and Aromatization: The resulting structure undergoes a series of intramolecular rearrangement and cyclization reactions, eventually forming a new, stable six-membered aromatic ring fused to the original PAH. A final hydrogen abstraction or loss step completes the cycle, regenerating an aromatic molecule that is now larger by one ring.

Kinetic models of combustion incorporate reaction networks based on the HACA mechanism to simulate the evolution of the PAH population. By following these pathways, models can predict the formation of a four-ring PAH like pyrene (B120774), its subsequent growth to a five-ring system, and ultimately its expansion to a six-ring PAH like this compound, linking fuel chemistry to the formation of soot precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.